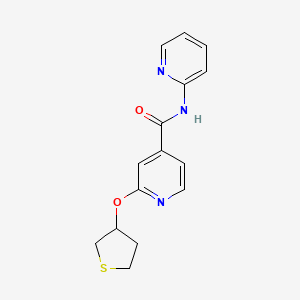

N-(pyridin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Description

Properties

IUPAC Name |

N-pyridin-2-yl-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-15(18-13-3-1-2-6-16-13)11-4-7-17-14(9-11)20-12-5-8-21-10-12/h1-4,6-7,9,12H,5,8,10H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXGSGHPMGWAMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(pyridin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various pharmacological properties that may be beneficial in treating multiple diseases, particularly in the fields of oncology and neurodegenerative disorders.

- Molecular Formula : C16H17N3O2S

- Molecular Weight : 315.39 g/mol

- IUPAC Name : N-(pyridin-2-ylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, particularly those associated with breast and lung cancers.

- Cell Proliferation Inhibition :

- The compound demonstrated significant inhibitory effects on cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value as low as 0.126 µM, indicating high potency against tumor cells while showing minimal effects on normal fibroblast cells .

- In vivo studies using BALB/c nude mice models indicated that treatment with this compound significantly inhibited lung metastasis of TNBC cells, outperforming known therapeutic agents like TAE226 .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to influence inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines such as TNF-alpha in various cellular models .

The mechanism by which this compound exerts its biological effects involves:

- Tubulin Polymerization Inhibition :

- Targeting Kinase Pathways :

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Isonicotinamide Core

N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034432-87-4)

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 354.4 g/mol

- Key Features : Replaces the pyridin-2-yl group with a benzimidazolylmethyl substituent.

- Comparison: The benzimidazole moiety is a known pharmacophore in kinase inhibitors and antiviral agents, suggesting this analog may exhibit stronger binding to enzymes compared to the target compound’s pyridinyl group.

N-Methoxy-N-methyl-2-pivalamidoisonicotinamide

- Molecular Formula : C₁₄H₂₀N₃O₃

- Molecular Weight : 278.33 g/mol (calculated)

- Key Features : Contains a pivalamido (tert-butyl carbonyl) group and a methoxy-methyl substituent.

- Comparison : The bulky pivalamido group may reduce metabolic degradation but could hinder membrane permeability. Unlike the target compound’s sulfur-containing substituent, this derivative’s lipophilic tert-butyl group may favor different pharmacokinetic profiles .

Methyl 2-Iodoisonicotinate

- Molecular Formula: C₇H₆INO₂

- Molecular Weight : 279.04 g/mol (calculated)

- Key Features : Features an iodo substituent and a methoxycarbonyl group.

- Comparison : The iodine atom enables cross-coupling reactions for further functionalization, a reactivity absent in the target compound. The ester group (vs. amide in the target) confers lower hydrolytic stability, limiting its utility in drug design .

Pyridine-Containing Pharmaceuticals

Taranabant (CAS 701977-09-5)

- Molecular Formula : C₂₇H₂₅ClF₃N₃O₂

- Molecular Weight : 515.95 g/mol

- Key Features: Anti-obesity drug with a trifluoromethylpyridinyloxy group and cyanophenyl substituents.

- Comparison: The trifluoromethyl group enhances lipophilicity and metabolic resistance, whereas the target compound’s tetrahydrothiophen-3-yloxy group may improve aqueous solubility. Both compounds utilize pyridine rings, but Taranabant’s complex structure targets cannabinoid receptors, highlighting the role of substituents in biological activity .

Heterocyclic Compounds in Polymer Science

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : 257.67 g/mol

- Key Features : Chlorinated phthalimide derivative with a phenyl group.

- Comparison: Used as a monomer for high-performance polyimides, this compound’s rigid aromatic structure contrasts with the target’s flexible tetrahydrothiophen-oxy group. The absence of sulfur in 3-chloro-N-phenyl-phthalimide may limit its compatibility with polar solvents compared to the target compound .

Data Table: Key Features of Target Compound and Analogs

Research Findings and Trends

- Structural Flexibility : The tetrahydrothiophen-3-yloxy group in the target compound and its benzimidazole analog (CAS 2034432-87-4) suggests a trend toward incorporating sulfur-containing moieties to balance solubility and stability in drug design .

- Pharmacophore Diversity : While Taranabant uses a trifluoromethyl group for lipophilicity, the target compound’s pyridinyl and tetrahydrothiophen groups may offer alternative strategies for receptor interaction .

- Synthetic Utility : Iodo and ester groups in analogs like Methyl 2-iodoisonicotinate highlight the importance of reactive handles for further derivatization, a feature absent in the target compound .

Q & A

Q. What are the common synthetic routes for preparing N-(pyridin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, and what key intermediates should be characterized?

-

Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) between a halogenated pyridine derivative (e.g., 2-chloroisonicotinic acid) and tetrahydrothiophen-3-ol. Key intermediates include iodinated pyridine precursors (e.g., 2-iodoisonicotinamide derivatives) and protected thiolane intermediates. Intermediates should be characterized via H/C NMR to confirm substitution patterns and HPLC to assess purity. For example, iodopyridine intermediates (e.g., 2-iodo-3-hydroxypyridine analogs) are critical for tracking regioselectivity .

-

Example Table :

| Step | Reaction Type | Key Intermediate | Characterization Method |

|---|---|---|---|

| 1 | Halogenation | 2-Chloroisonicotinic acid | NMR, LC-MS |

| 2 | SNAr Coupling | Tetrahydrothiophen-3-oxy intermediate | H NMR, IR |

| 3 | Amidation | N-(pyridin-2-yl) product | HPLC, HRMS |

Q. How can researchers optimize reaction conditions to improve yields of this compound in nucleophilic aromatic substitution steps?

- Methodological Answer : Optimization involves solvent polarity (e.g., DMF or DMSO for SNAr), temperature control (80–120°C), and catalyst selection (e.g., CuI for iodide intermediates). Monitoring via TLC or HPLC at intervals ensures minimal side-product formation. For instance, highlights the use of tetrahydrothiophene derivatives in coupling reactions under inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the structural determination of this compound's tetrahydrothiophene ring conformation?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement can resolve ring puckering and substituent orientation. Data collection at high resolution (≤1.0 Å) and refinement of thermal parameters for sulfur atoms are critical. emphasizes SHELX's robustness in handling small-molecule crystallography, particularly for heterocyclic systems like tetrahydrothiophene .

Q. What strategies are effective in analyzing conflicting NMR and mass spectrometry data for derivatives of this compound?

- Methodological Answer : Conflicting data may arise from dynamic rotational isomers or hydration states. Use 2D NMR (e.g., NOESY or HSQC) to confirm spatial proximity of protons and F NMR (if fluorinated analogs exist). High-resolution mass spectrometry (HRMS) with isotopic pattern matching can distinguish between similar masses. Computational tools (e.g., DFT for predicting NMR shifts) complement experimental data .

Q. How can researchers design experiments to study the metabolic stability of this compound in biological systems?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Use isotopic labeling (e.g., H or C) to track metabolic pathways. demonstrates methods for assessing protein binding (e.g., serum albumin interactions), which informs metabolic half-life predictions .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to kinase targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with crystal structures of kinase domains (e.g., EGFR or CDK2) can predict binding modes. MD simulations (100+ ns) assess stability of ligand-receptor complexes. QSAR models trained on pyridine derivatives improve affinity predictions. highlights pyridine-based scaffolds in kinase inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.